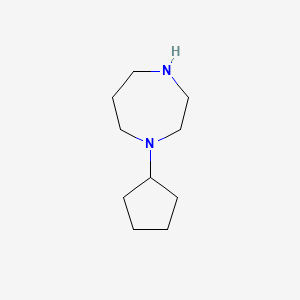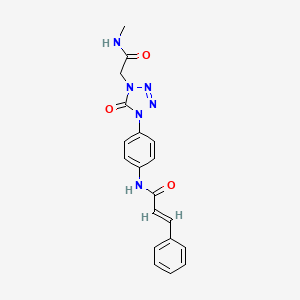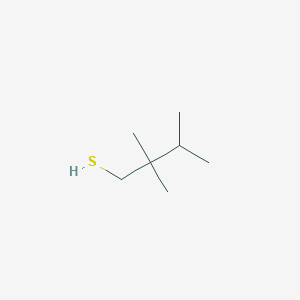
2,2,3-Trimethylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylbutane-1-thiol, also known as the fruity odorant, is an important compound that has drawn increasing attention in recent years. It has a molecular formula of C7H16S and a molecular weight of 132.27 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H16S . It is a sulfur analogue of ethers .
Chemical Reactions Analysis
Thiols, such as this compound, are known to react in thiol-ene reactions. These reactions are used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes .
Aplicaciones Científicas De Investigación
Aroma Compounds in Fermented Foods and Beverages
Polyfunctional thiols, including compounds structurally related to 2,2,3-Trimethylbutane-1-thiol, play a significant role in the aroma of fermented foods and beverages. For instance, their occurrence in fresh lager beers impacts the overall aroma, with synthesis attributed to the fermentation process and interactions with hop-derived compounds (Vermeulen et al., 2006).
Organic Synthesis and Catalysis
In organic chemistry, derivatives of thiols, such as this compound, are utilized in asymmetric conjugate addition reactions to construct chiral molecules. These reactions are pivotal for synthesizing compounds with high enantioselectivity, demonstrating the utility of thiol-containing molecules in catalytic processes (Nishimura & Tomioka, 2002).
Polymer Science
Thiol-containing compounds are employed in the synthesis of polymers, where they can initiate ring-opening polymerization to produce polymers with thiolate end groups. This application is critical for developing new materials with potential for further functionalization (Huang et al., 2001).
Wine Aroma Analysis
Thiols are key components in the characteristic aroma of wines, especially in varieties like Sauvignon Blanc. Analytical methods have been developed to quantify volatile thiols responsible for fruity and floral aromas, illustrating the importance of thiols in food chemistry and sensory analysis (Tominaga et al., 1998).
Corrosion Inhibition
Thiol functional groups are effective in corrosion protection due to their strong affinity for metal surfaces. Research into thiol-based corrosion inhibitors has provided insights into designing molecules that offer robust protection against metal degradation (Verma et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,3-trimethylbutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVYZWGTAFMZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
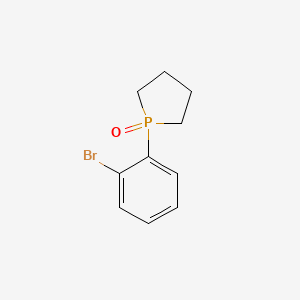

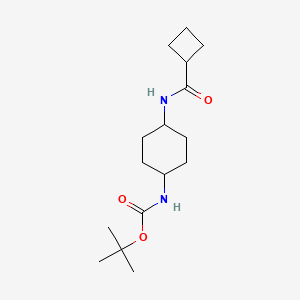
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)
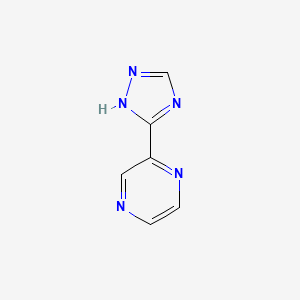
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)
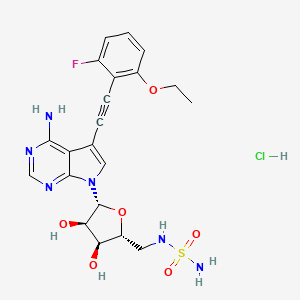
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)
![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)
